![molecular formula C40H56Cl2S4Sn2 B1384723 (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 2239295-69-1](/img/structure/B1384723.png)
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Overview
Description
“(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a chemical compound with the molecular formula C40H56Cl2S4Sn2 . It is also known by its CAS number 2239295-69-1 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name [4,8-bis [4-chloro-5- (2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno [2,3-f] 1benzothiol-6-yl]-trimethylstannane . The InChI and Canonical SMILES representations are also available .Chemical Reactions Analysis
The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have shown potential to supersede the D–A-type copolymer and A–A-type homopolymer .Physical And Chemical Properties Analysis
The molecular weight of this compound is 973.5 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Photovoltaic Application
This compound is utilized in the production of small molecular donors or low band-gap polymer semiconductors . These materials are crucial for the development of high-efficiency organic solar cells .
Anticancer Research
It shows promise as a prospective anticancer agent due to its inhibitory effect on tumor growth. This indicates potential use in developing novel therapeutic modalities for cancer treatment .
Polymer Semiconductors
The compound serves as an electron-rich building block for constructing sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . These copolymers have potential applications in superseding D–A-type copolymers and A–A-type homopolymers in various electronic devices .
Organic Electronics
It’s a key component in the synthesis of BDT-based donor polymers for organic solar cells, aiming to achieve high power conversion efficiency .
Wide Bandgap Semiconductors
The compound is part of a wide bandgap (WBG) two-dimensional (2D) linear polymer with a donor–π–acceptor (D–π–A) backbone structure. This structure is significant for developing advanced semiconductor materials .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the active layer of photovoltaic devices . It is used in the manufacture of these devices due to its ability to enhance solar cell efficiency .
Mode of Action
The compound interacts with its target by forming a critical component within the active layer of the cell . It enhances the efficiency of solar cells by improving the charge carrier mobility and intermolecular charge transfer .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of energy in solar cells . It enhances the light-absorbing properties of the cells due to the presence of polymer donors and non-fullerene acceptors .
Pharmacokinetics
It is known to be soluble in organic solvents such as benzene and dimethylformamide . This solubility can impact its bioavailability in the active layer of photovoltaic devices.
Result of Action
The result of the compound’s action is an increase in the efficiency of solar cells . For instance, a ternary device based on this compound exhibited an efficiency of 15.10%, an open-circuit voltage (Voc) of 0.83 V, a short-circuit current density (Jsc) of 27.68 mA/cm^2, and a fill factor (FF) of 65.25% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of halogen atoms in the compound leads to deeper HOMO energy levels, which improves the power conversion efficiency of the device . As an organotin compound, it may have potential toxicity and environmental impact . Therefore, appropriate laboratory safety regulations should be followed when handling this compound .
properties
IUPAC Name |
[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Cl2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLARDDMGOLESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)Cl)[Sn](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56Cl2S4Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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